

# A Technical Guide to N-Acetyl Tizanidine-d4 for Researchers

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Compound of Interest		
Compound Name:	N-Acetyl Tizanidine-d4	
Cat. No.:	B563353	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **N-Acetyl Tizanidine-d4**, a deuterated analog of an N-acetyl derivative of Tizanidine. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic and bioanalytical studies.

## Introduction to Tizanidine and its Deuterated Analog

Tizanidine is a centrally acting α2-adrenergic agonist used as a muscle relaxant.[1] It undergoes extensive hepatic metabolism, primarily by the cytochrome P450 enzyme CYP1A2, into largely inactive metabolites.[1][2] In the quantitative analysis of tizanidine in biological matrices, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision by correcting for variability during sample preparation and analysis. **N-Acetyl Tizanidine-d4** is a synthetic, deuterated derivative of N-Acetyl Tizanidine, designed for use as an internal standard in bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## **Commercial Suppliers and Specifications**

A number of commercial suppliers offer **N-Acetyl Tizanidine-d4** for research purposes. The table below summarizes key quantitative data from various suppliers.



Supplier	Catalog Number	Purity	Isotopic Enrichme nt	Molecular Formula	Molecular Weight ( g/mol )	CAS Number
MedChem Express	HY- 141725S	Not specified	Not specified	C11H6D4Cl N5OS	299.77	1276602- 33-5
ESS Chem Co.	ESS0278	99.1% (HPLC)	99 atom % D	C11H6D4Cl	299.77	1276602- 33-5
Pharmaffili ates	PA STI 003680	High Purity	Not specified	C11H6D4Cl	299.77	1276602- 33-5
LGC Standards	TRC- A188872- 10MG	Not specified	Not specified	C11H6D4Cl N5OS	299.77	1276602- 33-5
Artis Standards	AA0278	Not specified	Not specified	Not specified	Not specified	1276602- 33-5

## **Bioanalytical Experimental Protocol**

The following is a detailed, representative protocol for the quantification of tizanidine in human plasma using **N-Acetyl Tizanidine-d4** as an internal standard. This protocol is based on established LC-MS/MS methodologies for tizanidine analysis and has been adapted to incorporate the specified internal standard.[3][4]

### **Materials and Reagents**

- Tizanidine Hydrochloride reference standard
- N-Acetyl Tizanidine-d4 (internal standard)
- Human plasma (with K2EDTA as anticoagulant)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid



- Ammonium acetate
- Ethyl acetate
- Deionized water

#### **Preparation of Stock and Working Solutions**

- Tizanidine Stock Solution (1 mg/mL): Accurately weigh and dissolve Tizanidine Hydrochloride in methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve **N-Acetyl Tizanidine-d4** in methanol.
- Working Solutions: Prepare serial dilutions of the tizanidine stock solution with a 50:50
  mixture of methanol and water to create calibration standards and quality control (QC)
  samples. Prepare a working solution of the internal standard at an appropriate concentration.

#### **Sample Preparation (Liquid-Liquid Extraction)**

- Pipette 200 μL of human plasma (calibration standard, QC sample, or unknown sample) into a microcentrifuge tube.
- Add 25 μL of the internal standard working solution (N-Acetyl Tizanidine-d4) to each tube, except for blank samples.
- Vortex the mixture for 30 seconds.
- Add 1 mL of ethyl acetate.
- Vortex for 5 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant (organic layer) to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.



• Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

**LC-MS/MS Conditions** 

Parameter Conditions	Condition			
LC System	Agilent 1200 series or equivalent			
Column	Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 μm)			
Mobile Phase	A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile			
Gradient	Isocratic or a suitable gradient for optimal separation			
Flow Rate	0.4 mL/min			
Injection Volume	5 μL			
Column Temperature	40°C			
MS System	Agilent 6460 Triple Quadrupole or equivalent			
Ionization Mode	Electrospray Ionization (ESI), Positive			
MRM Transitions	Tizanidine: m/z 254.1 → 211.1N-Acetyl Tizanidine-d4: m/z 300.1 → 211.1 (projected)			
Gas Temperature	350°C			
Gas Flow	10 L/min			
Nebulizer Pressure	40 psi			
Sheath Gas Temp	350°C			
Sheath Gas Flow	11 L/min			
Capillary Voltage	4000 V			

### **Data Analysis**

• Construct a calibration curve by plotting the peak area ratio of tizanidine to the internal standard (N-Acetyl Tizanidine-d4) against the nominal concentration of the calibration



standards.

- Use a weighted (1/x²) linear regression to fit the data.
- Determine the concentration of tizanidine in the QC and unknown samples from the calibration curve.

### **Tizanidine Metabolism and Bioanalytical Workflow**

Tizanidine is primarily metabolized in the liver by CYP1A2.[2] While N-acetylation of tizanidine is not a major reported metabolic pathway, N-Acetyl Tizanidine is recognized as a derivative or related compound.[5] Therefore, **N-Acetyl Tizanidine-d4** serves as an excellent synthetic internal standard for bioanalytical assays.

The following diagram illustrates a typical bioanalytical workflow for the quantification of tizanidine in a biological matrix using **N-Acetyl Tizanidine-d4**.

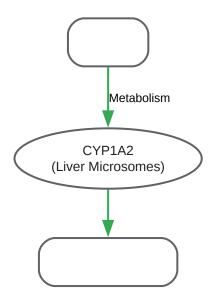


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Caption: Bioanalytical workflow for tizanidine quantification.

The following diagram illustrates the primary metabolic pathway of tizanidine via the CYP1A2 enzyme.





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Caption: Primary metabolic pathway of tizanidine.

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